molecular formula C8H3Cl2N3O2 B1269935 2,3-Dichloro-6-nitroquinoxaline CAS No. 2379-60-4

2,3-Dichloro-6-nitroquinoxaline

Cat. No. B1269935
Key on ui cas rn: 2379-60-4
M. Wt: 244.03 g/mol
InChI Key: SFJCUOAQTGDBPO-UHFFFAOYSA-N
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Patent
US05200409

Procedure details

The process of Example 13 is followed except that the 2,3-dichloro-6-nitroquinoxaline is replaced by 3.0 g of 2,3-dichloroquinoxaline and 3.95 g of the di(potassiomercapto)methylenemalononitrile is used. The recovered material is a light tan powder weighing 2.8 g with a calculated overall yield of 69 percent and has a melting point greater than 320° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
di(potassiomercapto)methylenemalononitrile
Quantity
3.95 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11](Cl)=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+]([O-])=O)[CH:8]=2)[N:3]=1.ClC1C(Cl)=NC2C(=CC=CC=2)N=1.[K][S:29][C:30](=[C:33]([C:36]#[N:37])[C:34]#[N:35])[S:31][K]>>[S:29]1[C:11]2=[N:10][C:9]3[C:4]([N:3]=[C:2]2[S:31][C:30]1=[C:33]([C:36]#[N:37])[C:34]#[N:35])=[CH:5][CH:6]=[CH:7][CH:8]=3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2N=C1Cl)[N+](=O)[O-]
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1Cl
Step Three
Name
di(potassiomercapto)methylenemalononitrile
Quantity
3.95 g
Type
reactant
Smiles
[K]SC(S[K])=C(C#N)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1C(SC=2C1=NC1=CC=CC=C1N2)=C(C#N)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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